![molecular formula C37H54S2 B12944072 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound belonging to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties, which make them suitable for various applications, particularly in the field of organic electronics. The compound features a fused-ring system with a long tricosyl (C23H47) side chain, which enhances its solubility and processability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as solution shearing and thin-film deposition are employed to produce high-quality films for electronic applications .
化学反应分析
Types of Reactions
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions .
科学研究应用
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: Used as an organic semiconductor in organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells (OSCs) to improve photovoltaic parameters.
Material Science: Investigated for its potential in creating covalent triazine frameworks (CTFs) for advanced materials.
作用机制
The mechanism of action of 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic applications involves its ability to facilitate charge transport. The long tricosyl side chain enhances solubility and film formation, while the fused-ring system provides a stable π-conjugated structure that allows efficient charge mobility. The compound interacts with molecular targets such as electrodes and other semiconductor materials, forming pathways for electron and hole transport .
相似化合物的比较
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene (BTT): A simpler derivative without the long alkyl chain, used in similar electronic applications.
Benzo[4,5]selenopheno[3,2-b]thiophene: A selenium-containing analog with similar electronic properties.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another fused-ring thiophene derivative used in organic electronics.
Uniqueness
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its long tricosyl side chain, which significantly improves its solubility and processability compared to other similar compounds. This makes it particularly suitable for solution-processed applications in organic electronics .
属性
分子式 |
C37H54S2 |
|---|---|
分子量 |
563.0 g/mol |
IUPAC 名称 |
2-tricosyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C37H54S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-31-28-29-33-35(30-31)39-36-32-26-23-24-27-34(32)38-37(33)36/h23-24,26-30H,2-22,25H2,1H3 |
InChI 键 |
FHTCXUQQJNCPEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)
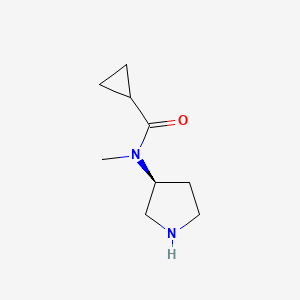
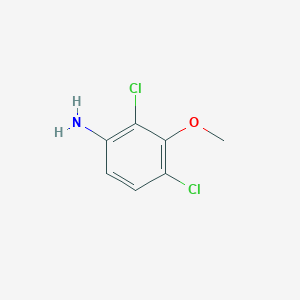
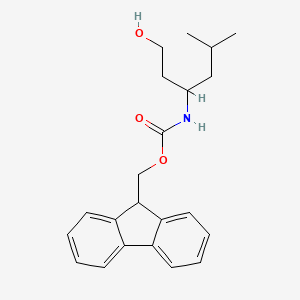
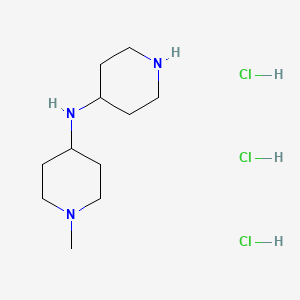
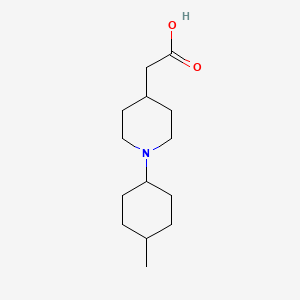
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
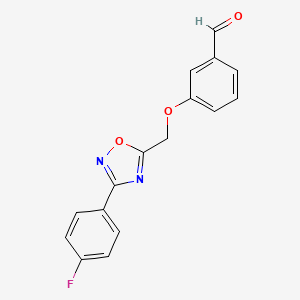
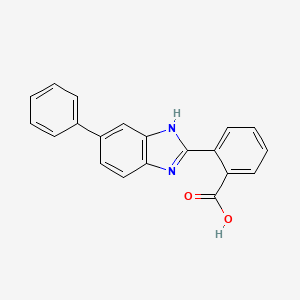
![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
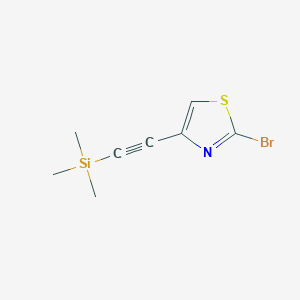
![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)

![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
